molecular formula C10H10N6O4 B11069833 N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11069833
M. Wt: 278.22 g/mol
InChI Key: KXAQFUUAATTYHY-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropyl group, a nitro-substituted pyrazole, and an oxadiazole ring, making it a versatile scaffold for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Oxadiazole Formation: The nitrated pyrazole is reacted with a suitable amidoxime under dehydrating conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

    Cyclization Conditions: Acidic or basic conditions, often requiring heat or microwave irradiation.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

    Cyclized Products: Intramolecular cyclization can lead to the formation of fused heterocyclic systems.

Scientific Research Applications

N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can coordinate with metal ions, affecting enzymatic activity. The compound’s overall structure allows it to bind to specific proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-triazole-5-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

    N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-thiadiazole-5-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N-cyclopropyl-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a cyclopropyl group, a nitro-substituted pyrazole, and an oxadiazole ring. This unique combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H10N6O4

Molecular Weight

278.22 g/mol

IUPAC Name

N-cyclopropyl-3-[(3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C10H10N6O4/c17-9(11-6-1-2-6)10-12-7(14-20-10)5-15-4-3-8(13-15)16(18)19/h3-4,6H,1-2,5H2,(H,11,17)

InChI Key

KXAQFUUAATTYHY-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=NC(=NO2)CN3C=CC(=N3)[N+](=O)[O-]

solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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